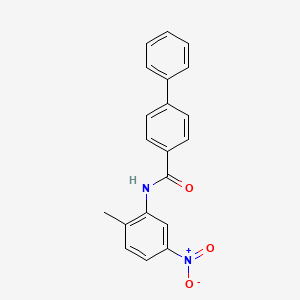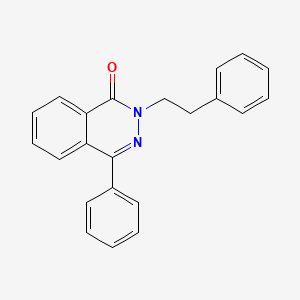![molecular formula C20H27N3O4 B5548173 2-{2-[4-(2-furoyl)piperazin-1-yl]-2-oxoethyl}-2-azaspiro[4.5]decan-3-one](/img/structure/B5548173.png)
2-{2-[4-(2-furoyl)piperazin-1-yl]-2-oxoethyl}-2-azaspiro[4.5]decan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to "2-{2-[4-(2-furoyl)piperazin-1-yl]-2-oxoethyl}-2-azaspiro[4.5]decan-3-one" often involves multistep chemical processes starting from basic building blocks like 2-acetylfuran. A common approach includes the Claisen Schmidt condensation, cyclization, and Mannich’s reaction to introduce the piperazine and furoyl functionalities (Kumar et al., 2017). Modifications to the spirocyclic core and the aromatic moiety can significantly affect the compound's biological activity (Obniska, Kamiński, & Tatarczyńska, 2006).
Molecular Structure Analysis
The molecular structure of related compounds often features a spirocyclic architecture, which is crucial for their biological activity. X-ray crystallography and NMR spectroscopy are typically used to confirm the structure, including the stereochemistry of the spiro center and the substitution pattern on the piperazine ring (Smith et al., 2016).
Chemical Reactions and Properties
Compounds with the "2-azaspiro[4.5]decan-3-one" skeleton participate in a variety of chemical reactions, including acylation, cyclization, and Mannich reactions, which allow for further functionalization of the molecule. These reactions are key for tailoring the compound's properties for specific biological targets (Dalloul et al., 2017).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, are influenced by the specific substituents attached to the core structure. These properties are crucial for determining the compound's suitability for further development as a pharmacological agent (Wang et al., 2011).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interaction with biological targets, depend on the functional groups present in the molecule. Studies show that modifications to the piperazine and furoyl moieties can enhance the compound's interaction with biological receptors, affecting its pharmacological profile (Luo et al., 2011).
Wissenschaftliche Forschungsanwendungen
Anticonvulsant and Neurotoxic Properties
A series of derivatives have been synthesized and evaluated for their anticonvulsant and neurotoxic properties. The introduction of an aromatic area to the cyclohexane ring in these derivatives showed significant anticonvulsant activity in tests, with some compounds displaying neurotoxicity at certain doses. The findings suggest that these derivatives have potential as anticonvulsant agents with further research needed to optimize their safety profile (Obniska, Kamiński, & Tatarczyńska, 2006).
Antidepressant and Antianxiety Activities
Novel derivatives have been synthesized and evaluated for their antidepressant and antianxiety activities. These compounds showed significant effects in behavioral tests, indicating potential applications in the treatment of depression and anxiety disorders. The synthesis process and the structural characterization of these compounds are detailed, highlighting their potential as therapeutic agents (Kumar et al., 2017).
Eigenschaften
IUPAC Name |
2-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-2-azaspiro[4.5]decan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4/c24-17-13-20(6-2-1-3-7-20)15-23(17)14-18(25)21-8-10-22(11-9-21)19(26)16-5-4-12-27-16/h4-5,12H,1-3,6-11,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGVLOSLJAFJKHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(=O)N(C2)CC(=O)N3CCN(CC3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-[4-(2-Furoyl)piperazin-1-yl]-2-oxoethyl}-2-azaspiro[4.5]decan-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(4-methoxybenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5548091.png)
![N-(3-methoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5548099.png)
![7-(4-chlorophenyl)-4-hydroxy-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B5548100.png)
![5-[(2-methoxyphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5548103.png)




![N-(4-{[(4-methylbenzyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5548135.png)
![1-[(4-chlorophenyl)sulfonyl]-2,4-dimethyl-1H-imidazole](/img/structure/B5548137.png)
![3-[(4-chlorophenyl)sulfonyl]-N,N-diethylbenzenesulfonamide](/img/structure/B5548157.png)
![1-{2-[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-4-phenyl-2-pyrrolidinone](/img/structure/B5548175.png)

![7-(2-chlorobenzoyl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5548190.png)